5-(3-bromophenyl)-6-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
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Overview
Description
5-(3-BROMOPHENYL)-6-[3-(DIMETHYLAMINO)PROPYL]-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound with a unique structure that combines a bromophenyl group, a dimethylaminopropyl chain, and a pyrrolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-BROMOPHENYL)-6-[3-(DIMETHYLAMINO)PROPYL]-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactionsThe pyrrolopyrimidine core is then constructed via cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(3-BROMOPHENYL)-6-[3-(DIMETHYLAMINO)PROPYL]-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, 5-(3-BROMOPHENYL)-6-[3-(DIMETHYLAMINO)PROPYL]-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(3-BROMOPHENYL)-6-[3-(DIMETHYLAMINO)PROPYL]-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Chlorophenyl)-6-[3-(dimethylamino)propyl]-1,3-dimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione
- 5-(3-Fluorophenyl)-6-[3-(dimethylamino)propyl]-1,3-dimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione
Uniqueness
The uniqueness of 5-(3-BROMOPHENYL)-6-[3-(DIMETHYLAMINO)PROPYL]-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE lies in its bromophenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C19H23BrN4O2 |
---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
5-(3-bromophenyl)-6-[3-(dimethylamino)propyl]-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H23BrN4O2/c1-21(2)9-6-10-24-12-15-16(18(25)23(4)19(26)22(15)3)17(24)13-7-5-8-14(20)11-13/h5,7-8,11-12H,6,9-10H2,1-4H3 |
InChI Key |
FAEBWASZTGIKQE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC(=CC=C3)Br)CCCN(C)C |
Origin of Product |
United States |
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